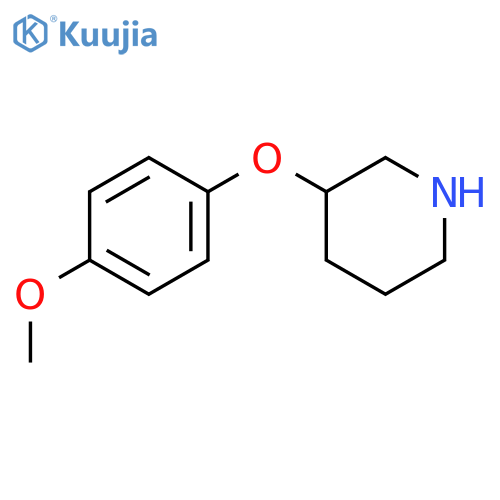Cas no 902837-31-4 (3-(4-METHOXYPHENOXY)PIPERIDINE)

902837-31-4 structure
商品名:3-(4-METHOXYPHENOXY)PIPERIDINE
3-(4-METHOXYPHENOXY)PIPERIDINE 化学的及び物理的性質
名前と識別子
-
- 3-(4-METHOXYPHENOXY)PIPERIDINE
- CS-0302867
- AKOS005263919
- SCHEMBL3153942
- 902837-31-4
- AMY10601
- EN300-363439
- 3-(4-Methoxyphenoxy)piperidine, HCl
- DTXSID001306776
- CLB83731
-
- MDL: MFCD06796303
- インチ: InChI=1S/C12H17NO2/c1-14-10-4-6-11(7-5-10)15-12-3-2-8-13-9-12/h4-7,12-13H,2-3,8-9H2,1H3
- InChIKey: RLOWUIOSLGWUIA-UHFFFAOYSA-N
- ほほえんだ: COC1=CC=C(C=C1)OC2CCCNC2
計算された属性
- せいみつぶんしりょう: 207.12600
- どういたいしつりょう: 207.126
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 179
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 30.5A^2
- 疎水性パラメータ計算基準値(XlogP): 2
じっけんとくせい
- PSA: 30.49000
- LogP: 2.15480
3-(4-METHOXYPHENOXY)PIPERIDINE 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-363439-0.5g |
3-(4-methoxyphenoxy)piperidine |
902837-31-4 | 95.0% | 0.5g |
$190.0 | 2025-03-18 | |
| Chemenu | CM180893-1g |
3-(4-Methoxyphenoxy)piperidine |
902837-31-4 | 95% | 1g |
$216 | 2024-07-20 | |
| Enamine | EN300-363439-5.0g |
3-(4-methoxyphenoxy)piperidine |
902837-31-4 | 95.0% | 5.0g |
$576.0 | 2025-03-18 | |
| Enamine | EN300-363439-1.0g |
3-(4-methoxyphenoxy)piperidine |
902837-31-4 | 95.0% | 1.0g |
$199.0 | 2025-03-18 | |
| Enamine | EN300-363439-0.1g |
3-(4-methoxyphenoxy)piperidine |
902837-31-4 | 95.0% | 0.1g |
$175.0 | 2025-03-18 | |
| Enamine | EN300-363439-0.05g |
3-(4-methoxyphenoxy)piperidine |
902837-31-4 | 95.0% | 0.05g |
$167.0 | 2025-03-18 | |
| Enamine | EN300-363439-10.0g |
3-(4-methoxyphenoxy)piperidine |
902837-31-4 | 95.0% | 10.0g |
$855.0 | 2025-03-18 | |
| Enamine | EN300-363439-2.5g |
3-(4-methoxyphenoxy)piperidine |
902837-31-4 | 95.0% | 2.5g |
$389.0 | 2025-03-18 | |
| Enamine | EN300-363439-0.25g |
3-(4-methoxyphenoxy)piperidine |
902837-31-4 | 95.0% | 0.25g |
$183.0 | 2025-03-18 | |
| Chemenu | CM180893-5g |
3-(4-Methoxyphenoxy)piperidine |
902837-31-4 | 95% | 5g |
$701 | 2021-08-05 |
3-(4-METHOXYPHENOXY)PIPERIDINE 関連文献
-
Deshetti Jampaiah,Katie M. Tur,Samuel J. Ippolito,Ylias M. Sabri,James Tardio,Suresh K. Bhargava,Benjaram M. Reddy RSC Adv., 2013,3, 12963-12974
-
Syed Meheboob Elahi,M. V. Rajasekharan CrystEngComm, 2015,17, 7191-7198
-
Dinah R. Parker,Michael J. Pitcher,Peter J. Baker,Isabel Franke,Tom Lancaster,Stephen J. Blundell,Simon J. Clarke Chem. Commun., 2009, 2189-2191
-
Yi-Tao Xu,Joyce Li Nanoscale Horiz., 2022,7, 185-191
-
Shengjie Zhang,Son-Jong Hwang,David A. Dixon,Bruce C. Gates,Alexander Katz Dalton Trans., 2018,47, 13550-13558
902837-31-4 (3-(4-METHOXYPHENOXY)PIPERIDINE) 関連製品
- 902837-25-6(3-(3-METHOXYPHENOXY)PIPERIDINE)
- 902837-27-8(3-(2-Methoxyphenoxy)piperidine)
- 151666-08-9(3-Phenoxypiperidine)
- 63843-39-0(3-(p-Tolyloxy)piperidine)
- 946681-27-2(3-(naphthalen-1-yloxy)piperidine)
- 946726-09-6(3-(naphthalen-2-yloxy)piperidine)
- 902837-37-0(3-2-(propan-2-yloxy)phenoxypiperidine)
- 931581-76-9((3S)-3-benzylpyrrolidine)
- 1115999-12-6(N-(4-bromophenyl)methyl-1-6-(4-ethylphenoxy)pyrimidin-4-ylpiperidine-4-carboxamide)
- 2680705-68-2(benzyl N-2-hydroxy-3-(2-methylmorpholin-4-yl)propylcarbamate)
推奨される供給者
Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
